molecular formula C11H14N2O2 B11896968 N-(3-Methyl-4-nitrobenzyl)cyclopropanamine

N-(3-Methyl-4-nitrobenzyl)cyclopropanamine

Cat. No.: B11896968
M. Wt: 206.24 g/mol
InChI Key: FIAGZXBARWZFHN-UHFFFAOYSA-N
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Description

N-(3-Methyl-4-nitrobenzyl)cyclopropanamine is an organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol This compound features a cyclopropane ring attached to a benzylamine moiety, which is further substituted with a methyl group and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-4-nitrobenzyl)cyclopropanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-4-nitrobenzyl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles such as halides, alcohols, or thiols under basic or acidic conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

Scientific Research Applications

N-(3-Methyl-4-nitrobenzyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of N-(3-Methyl-4-nitrobenzyl)cyclopropanamine is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its amine and nitro functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a nitro group and a cyclopropane ring, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-[(3-methyl-4-nitrophenyl)methyl]cyclopropanamine

InChI

InChI=1S/C11H14N2O2/c1-8-6-9(7-12-10-3-4-10)2-5-11(8)13(14)15/h2,5-6,10,12H,3-4,7H2,1H3

InChI Key

FIAGZXBARWZFHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC2CC2)[N+](=O)[O-]

Origin of Product

United States

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